N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide
Description
N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is a heterocyclic compound featuring a tetrahydropyridazine core fused with a thiazole ring substituted with a 5-chlorothiophen-2-yl group.
Properties
Molecular Formula |
C18H13ClN4O2S2 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C18H13ClN4O2S2/c19-15-8-7-14(27-15)13-10-26-18(20-13)21-17(25)12-6-9-16(24)23(22-12)11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,20,21,25) |
InChI Key |
AUKDBGZUSWAMSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multi-step reactions. One common approach includes the condensation of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one with thiourea to produce 4-(4-chlorothiophen-2-yl)thiazol-2-amine . This intermediate is then further reacted with various reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. It primarily acts by inhibiting cyclooxygenase (COX) enzymes which are crucial in the inflammatory process.
Efficacy Data
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-oxo... | 0.76 | 42 |
| Celecoxib (standard) | 0.05 | - |
In vivo studies demonstrated that this compound significantly reduces inflammation in animal models, showing results comparable to standard anti-inflammatory drugs.
Anticancer Activity
In addition to its anti-inflammatory effects, this compound has demonstrated potential in anticancer research. Studies indicate that it can induce apoptosis in various cancer cell lines.
Research Findings
In vitro studies have shown that derivatives of this compound effectively inhibit cancer cell proliferation and promote apoptosis through the activation of caspases.
In Vitro Studies
Several derivatives have been tested for their biological activity against cancer cell lines and inflammatory models. The results indicated significant inhibition rates comparable to established drugs.
In Vivo Studies
Animal models treated with this compound exhibited reduced tumor growth and inflammation markers. For instance:
- Inflammation Model : Carrageenan-induced paw edema tests showed a marked reduction in swelling.
- Cancer Model : Tumor-bearing mice treated with the compound exhibited slower tumor growth rates compared to controls.
Toxicological Profiling
Toxicological assessments have indicated low toxicity levels for this compound while maintaining significant biological activity across multiple assays.
Mechanism of Action
The mechanism of action of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several molecules reported in the literature, particularly those containing thiazole, thiophene, and fused heterocyclic systems. Below is a comparative analysis based on functional groups, molecular weight, and inferred biological relevance.
Table 1: Structural and Functional Comparison
Key Observations:
Shared Functional Groups: Thiazole/Thiophene Systems: The target compound and Elinogrel both incorporate a 5-chlorothiophene group, which is known to enhance metabolic stability and binding affinity in kinase inhibitors . Carboxamide Linkage: All compared compounds feature a carboxamide group, critical for hydrogen-bond interactions with biological targets such as ATP-binding pockets in kinases .
Structural Divergence: The target compound’s tetrahydropyridazine core distinguishes it from Elinogrel’s quinazolinone and sulfonylurea moieties. Tetrahydropyridazine derivatives are less common in clinical candidates but have shown promise in preclinical studies for anti-inflammatory applications. Compound 741733-98-2 lacks the chlorothiophene group but includes a benzodioxin ring, which is associated with serotonin receptor modulation .
Molecular Weight and Drug-Likeness: The target compound (~443.9 g/mol) falls within the acceptable range for oral bioavailability (Rule of Five), whereas Elinogrel (~535.9 g/mol) may face challenges due to higher molecular weight .
The 5-chlorothiophene-thiazole combination is structurally analogous to antiviral agents like raltegravir, though this remains speculative without direct assay data .
Biological Activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide (CAS Number: 883463-85-2) is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes a thiazole ring and a tetrahydropyridazine moiety. Its molecular formula is , with a molecular weight of 416.9 g/mol. The presence of the chlorothiophene substituent enhances its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Chlorothiophene Ring : Chlorination of thiophene using sulfuryl chloride.
- Synthesis of the Thiazole Ring : Cyclization involving thiourea and α-haloketones.
- Coupling Reactions : Utilizing palladium-catalyzed cross-coupling methods to form the final product.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazole and pyridazine have shown effectiveness against various cancer cell lines through mechanisms such as:
- Inhibition of Tubulin Polymerization : Preventing cancer cell division.
- EGFR Inhibition : Disrupting signaling pathways critical for tumor growth .
A study demonstrated that thiazole derivatives could inhibit the growth of HeLa cells effectively at concentrations of 10 and 100 μM .
Antimicrobial Activity
Compounds containing thiazole and pyridazine rings are also known for their antimicrobial properties. The minimum inhibitory concentration (MIC) for related compounds has been determined against various bacterial and fungal strains, showing varying degrees of effectiveness compared to conventional drugs like ciprofloxacin and ketoconazole .
The biological activity of this compound may be attributed to its ability to:
- Bind to Enzymes : Modulating enzyme activity involved in critical biological processes.
- Interact with Cellular Receptors : Altering signal transduction pathways.
- Disrupt Cellular Functions : Interfering with DNA replication and protein synthesis.
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
- Cytotoxic Evaluation : A study on quinazolinone derivatives showed promising cytotoxic effects against cancer cell lines by inhibiting key cellular mechanisms .
- Antimicrobial Testing : Research on oxadiazole derivatives demonstrated significant antimicrobial activity against several pathogens, suggesting potential applications in treating infections .
Data Table: Biological Activities Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
